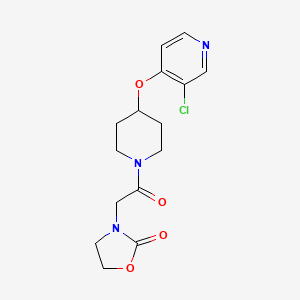
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound, recognized for its potential applications in various scientific fields. Its structural complexity stems from the multiple functional groups it incorporates, making it a subject of interest in both synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves a series of multi-step reactions. It begins with the preparation of the chloropyridine derivative, followed by a series of nucleophilic substitution and coupling reactions to introduce the piperidine and oxazolidinone moieties. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to ensure the desired yield and purity.
Industrial Production Methods:
On an industrial scale, the production involves optimizing these synthetic routes to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis might be employed to achieve scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions might be used to modify the chloropyridine moiety, potentially yielding amines.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridine group.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or other mild reducing agents.
Substitution: : Reagents such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products:
These reactions lead to various derivatives that might exhibit different biological or chemical properties, useful in further research or applications.
Applications De Recherche Scientifique
In Chemistry:
Catalysis: : Its derivatives can act as ligands in catalysis.
Material Science: : Potential use in the development of new materials with unique properties.
In Biology and Medicine:
Pharmacology: : The compound's structure suggests potential pharmacological applications, possibly as enzyme inhibitors or receptor modulators.
Biological Probes: : Used in designing probes for biological studies due to its versatile reactivity.
In Industry:
Agriculture: : Potential use in the synthesis of agrochemicals.
Fine Chemicals: : Building block in the synthesis of complex molecules for various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets, likely involving hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some cases. These interactions lead to modulation of enzyme activity or receptor signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
**3-(2-(4-Pyridyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
**3-(2-(4-(2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Uniqueness:
The presence of the 3-Chloropyridin-4-yl group distinguishes this compound, potentially conferring unique binding properties and biological activities compared to its analogs.
Would love to dig deeper into any section for you! Just let me know.
Propriétés
IUPAC Name |
3-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZZEOQJJNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














